2-[4-(Dimethylamino)phenyl]ethanethiol
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Overview
Description
2-[4-(Dimethylamino)phenyl]ethanethiol is an organic compound with the molecular formula C10H15NS It features a dimethylamino group attached to a phenyl ring, which is further connected to an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]ethanethiol typically involves the reaction of 4-(Dimethylamino)benzaldehyde with ethyl mercaptan in the presence of a catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce thiol groups into molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]ethanethiol involves its interaction with molecular targets through its thiol and dimethylamino groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with proteins or other biomolecules, thereby modulating their activity. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)phenylacetic acid: Contains a carboxylic acid group instead of a thiol group.
N,N-Dimethyl-4-aminobenzaldehyde: Contains an aldehyde group instead of an ethanethiol group.
Uniqueness
2-[4-(Dimethylamino)phenyl]ethanethiol is unique due to the presence of both the dimethylamino and ethanethiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUOUVNAQNCMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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